2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid
Description
2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid is an organic compound with the molecular formula C16H14N2O4. It is known for its unique structure, which includes a benzoic acid moiety and a hydrazino group linked to a 4-methylbenzoyl group.
Properties
IUPAC Name |
2-[[(4-methylbenzoyl)amino]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-6-8-11(9-7-10)14(19)17-18-15(20)12-4-2-3-5-13(12)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJRDJZEDCQUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid typically involves the reaction of 4-methylbenzoyl chloride with hydrazine to form 4-methylbenzoyl hydrazine. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrazino group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid
- 2-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}benzoic acid
- 2-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}benzoic acid
Uniqueness
2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Biological Activity
2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid, also known as a derivative of mefenamic acid, is a compound with significant biological activity. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.
- Chemical Formula : C16H14N2O4
- Molecular Weight : 298.29 g/mol
- CAS Number : 118071-17-3
- Physical Appearance : Yellow crystalline powder
- Melting Point : 230-233°C
- Solubility : Slightly soluble in water; highly soluble in organic solvents like methanol and ethanol.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino benzoic acid with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The product is purified through recrystallization or column chromatography. Characterization methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry.
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory properties, making it useful in treating conditions such as arthritis. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Analgesic Effects
The compound has demonstrated analgesic effects comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate its effectiveness in alleviating pain associated with various conditions, including menstrual cramps and postoperative pain.
Antipyretic Properties
In addition to its anti-inflammatory and analgesic effects, this compound also possesses antipyretic properties, helping to reduce fever.
Toxicity and Safety
Research indicates that while this compound is effective for therapeutic use, it poses risks such as gastrointestinal bleeding and potential kidney and liver damage when misused. Proper safety protocols must be followed during experimentation and application.
Applications in Scientific Research
- Mechanism of Action Studies : It serves as a model compound for studying the mechanisms by which NSAIDs exert their effects.
- Pharmacokinetics Research : The compound is used to investigate the absorption, distribution, metabolism, and excretion profiles of NSAIDs.
- Drug Interaction Studies : It aids in understanding how NSAIDs interact with other pharmaceuticals or biological molecules.
Study on Anti-inflammatory Efficacy
A study investigated the anti-inflammatory efficacy of this compound in animal models of arthritis. Results indicated significant reduction in inflammatory markers and pain scores compared to control groups.
Cytotoxicity Assays
Cytotoxicity assays were performed to evaluate the safety profile of the compound on various cell lines. The results showed that while it has therapeutic benefits, higher concentrations led to cell death, emphasizing the need for careful dosage management.
Current State of Research
Research on this compound is ongoing, focusing on:
- Enhancing its solubility for better bioavailability.
- Investigating its potential as a lead compound for developing new anti-inflammatory drugs.
- Exploring its interactions with novel drug delivery systems.
Future Directions
Future studies may focus on:
- Developing derivatives with improved solubility and reduced toxicity.
- Conducting clinical trials to establish efficacy and safety profiles in humans.
- Investigating potential applications beyond inflammation, such as anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
